molecular formula C25H30N2O6 B3250630 Fmoc-N-Me-Dab(Boc)-OH CAS No. 2044702-38-5

Fmoc-N-Me-Dab(Boc)-OH

Cat. No. B3250630
M. Wt: 454.5 g/mol
InChI Key: XWVWNUSHPLVJFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fmoc-amino acids are used as building blocks in peptide synthesis1. The key to obtaining high purity peptides does not only lie in maximizing efficiency in every synthetic step, but also depends on using starting materials of the highest quality1.



Molecular Structure Analysis

The molecular structure analysis of Fmoc-N-Me-Dab(Boc)-OH is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions analysis of Fmoc-N-Me-Dab(Boc)-OH is not available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-N-Me-Dab(Boc)-OH are not available in the sources I found.


Safety And Hazards

The safety and hazards information for Fmoc-N-Me-Dab(Boc)-OH is not available in the sources I found.


Future Directions

The future directions for Fmoc-N-Me-Dab(Boc)-OH are not available in the sources I found.


properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWNUSHPLVJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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